Ethyl 3-amino-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-phenylthiophene-2-carboxylate: is an organic compound with the molecular formula C13H13NO2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-phenylthiophene-2-carboxylate typically involves the reaction of ethyl 3-oxo-4-phenylthiophene-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
Ethyl 3-amino-4-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 3-amino-4-phenylthiophene-2-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Biological Activity
Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by relevant data tables and case studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the condensation of thiophene derivatives with amines and carboxylic acids. The structural framework includes a thiophene ring substituted with an amino group and a phenyl group, which are critical for its biological activity.
2.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness using the Minimum Inhibitory Concentration (MIC) method against several bacteria:
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 0.313 |
Escherichia coli | 0.625 |
Bacillus subtilis | 0.625 |
Pseudomonas aeruginosa | 0.313 |
Candida albicans | 0.313 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
2.2 Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiophene derivatives, including this compound. It acts as an inhibitor of protein kinase C (PKC), which plays a crucial role in inflammatory processes. The compound's ability to modulate vascular permeability suggests its utility in treating conditions characterized by inflammation .
2.3 Antidiabetic Properties
In vitro studies have demonstrated that this compound possesses antidiabetic properties, potentially through the modulation of glucose uptake and insulin sensitivity in cellular models .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various thiophene derivatives, including this compound, revealing its superior efficacy against Bacillus subtilis and Escherichia coli. The study utilized disk diffusion assays and reported significant inhibition zones, further validating its antimicrobial potential .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory responses, this compound was tested in a model of retinal endothelial permeability. The compound effectively reduced permeability induced by inflammatory cytokines, showcasing its therapeutic potential in ocular diseases related to inflammation .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Essential for enhancing solubility and biological interaction.
- Phenyl Substitution : Influences the electronic properties and binding affinity to target proteins.
Studies suggest that electron-donating groups at specific positions on the phenyl ring significantly enhance the compound's inhibitory activity against PKC .
Properties
IUPAC Name |
ethyl 3-amino-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJUMNFVHZVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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